Cas no 1511609-54-3 (2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde)

2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde
- 1H-Pyrazole-4-acetaldehyde, 1,5-dimethyl-
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- インチ: 1S/C7H10N2O/c1-6-7(3-4-10)5-8-9(6)2/h4-5H,3H2,1-2H3
- InChIKey: FEQFHOMQPJYJCL-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C)=C(CC=O)C=N1
じっけんとくせい
- 密度みつど: 1.08±0.1 g/cm3(Predicted)
- ふってん: 252.4±25.0 °C(Predicted)
- 酸性度係数(pKa): 2.58±0.10(Predicted)
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855780-2.5g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde |
1511609-54-3 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1855780-5.0g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde |
1511609-54-3 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1855780-0.1g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde |
1511609-54-3 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1855780-0.05g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde |
1511609-54-3 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1855780-10.0g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde |
1511609-54-3 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1855780-0.5g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde |
1511609-54-3 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1855780-1.0g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde |
1511609-54-3 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1855780-0.25g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde |
1511609-54-3 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1855780-1g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde |
1511609-54-3 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1855780-5g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde |
1511609-54-3 | 5g |
$2650.0 | 2023-09-18 |
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehydeに関する追加情報
2-(1,5-Dimethyl-1H-Pyrazol-4-Yl)Acetaldehyde: A Comprehensive Overview
2-(1,5-Dimethyl-1H-Pyrazol-4-Yl)Acetaldehyde, also known by its CAS number 1511609-54-3, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of heterocyclic aldehydes, which are widely studied for their roles in various chemical reactions and biological systems. The molecule consists of a pyrazole ring substituted with two methyl groups at positions 1 and 5, along with an acetaldehyde moiety attached at position 4 of the pyrazole ring.
The synthesis of 2-(1,5-Dimethyl-1H-Pyrazol-4-Yl)Acetaldehyde involves a series of well-established organic reactions. Typically, the pyrazole ring is synthesized via the Paal-Knorr reaction, which involves the condensation of β-diketones with hydrazines. Subsequent alkylation and aldehyde formation steps yield the final product. The compound's structure has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring its purity and identity.
Recent studies have highlighted the potential of 2-(1,5-Dimethyl-1H-Pyrazol-4-Yl)Acetaldehyde in the field of medicinal chemistry. Researchers have explored its role as a precursor for the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents. The pyrazole moiety is known for its ability to interact with various biological targets, making it a valuable component in drug design.
In addition to its medicinal applications, this compound has also found utility in agrochemicals. Its ability to act as a plant growth regulator has been demonstrated in several experiments, where it was shown to enhance crop yield under stress conditions. This property makes it a promising candidate for sustainable agricultural practices.
The toxicological profile of 2-(1,5-Dimethyl-1H-Pyrazol-4-Yl)Acetaldehyde has been evaluated in recent studies. Acute toxicity tests indicate that it exhibits low toxicity when administered orally or dermally. However, chronic exposure studies are still underway to fully understand its long-term effects on human health and the environment.
The environmental impact of this compound is another area of active research. Studies have shown that it undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic environments. This characteristic is crucial for ensuring its safe use in agricultural and industrial settings.
In conclusion, 2-(1,5-Dimethyl-1H-Pyrazol-4-Yl)Acetaldehyde, with its CAS number 1511609-54-3, represents a versatile compound with diverse applications across multiple fields. Its unique chemical structure and favorable properties make it an attractive target for further research and development. As new studies emerge, this compound is expected to play an increasingly important role in advancing both medicinal and agricultural sciences.
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